
1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid compound. Phospholipids are major structural biomolecules found in biological membranes and play a crucial role in cellular processes . This compound is often used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine can be synthesized through esterification reactions involving dodecanoic acid, tridecanoic acid, glycerol, and phosphocholine. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials are mixed in reactors, and the reaction is monitored to maintain optimal conditions. The product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride, in anhydrous ethanol.
Substitution: Halogens like chlorine or bromine, under controlled temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in liquid chromatography/mass spectrometry (LC/MS) analysis.
Biology: Serves as a lipid standard for phospholipid quantification by mass spectrometry.
Medicine: Utilized in lipid extraction from macrophages for studying cellular processes.
Industry: Employed in the production of synthetic membranes and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of 1-dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine involves its integration into biological membranes. It participates in protein-mediated intracellular and extracellular signaling processes. The compound interacts with various molecular targets, including membrane proteins and enzymes, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
1,2-Didodecanoyl-sn-glycero-3-phosphocholine: Another synthetic phospholipid with similar structural properties.
1,2-Didecanoyl-sn-glycero-3-phosphocholine: Used as a model for studying membrane dynamics.
1,2-Dioctanoyl-sn-glycero-3-phosphocholine: Commonly used in liposome preparation and drug delivery systems.
Uniqueness: 1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which provides distinct biophysical properties. This makes it particularly useful in studies involving membrane fluidity and lipid-protein interactions .
Properties
Molecular Formula |
C33H66NO8P |
|---|---|
Molecular Weight |
635.9 g/mol |
IUPAC Name |
[(2R)-3-dodecanoyloxy-2-tridecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C33H66NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-33(36)42-31(30-41-43(37,38)40-28-27-34(3,4)5)29-39-32(35)25-23-21-19-17-15-13-11-9-7-2/h31H,6-30H2,1-5H3/t31-/m1/s1 |
InChI Key |
FCTBVSCBBWKZML-WJOKGBTCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


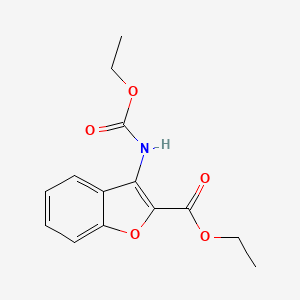
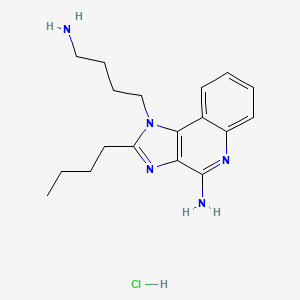

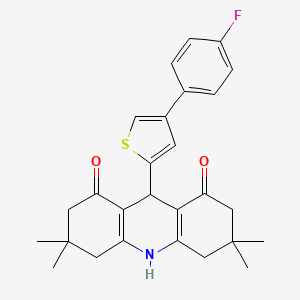

![2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11937894.png)
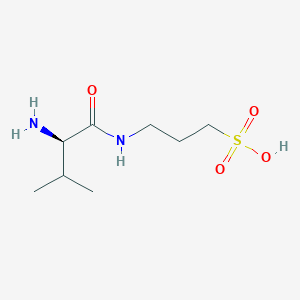


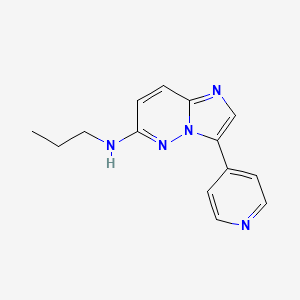
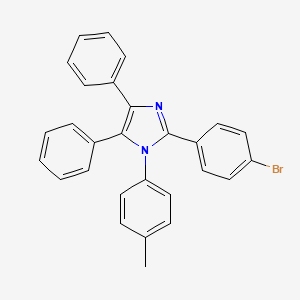
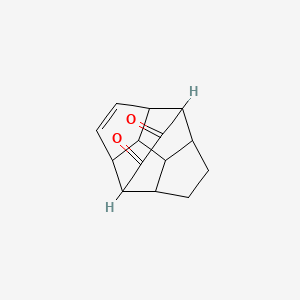
![2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-](/img/structure/B11937928.png)
![2-chloro-4-[5-[(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B11937938.png)
